2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Description
2-Methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidinone core substituted with a methanesulfonyl group at position 2 and two methyl groups at position 4.
Properties
CAS No. |
2085791-77-9 |
|---|---|
Molecular Formula |
C9H11N3O3S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
5,5-dimethyl-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C9H11N3O3S/c1-9(2)5-4-10-8(16(3,14)15)12-6(5)11-7(9)13/h4H,1-3H3,(H,10,11,12,13) |
InChI Key |
UGJUGRIZVHOBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CN=C(N=C2NC1=O)S(=O)(=O)C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[2,3-d]pyrimidin-6-one Synthesis
The foundational step in preparing 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves constructing the pyrrolo[2,3-d]pyrimidin-6-one scaffold. A widely adopted approach, as demonstrated in analogous syntheses, begins with 6-aminouracil derivatives. For instance, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol can be synthesized via cyclocondensation of 6-aminouracil with chloroacetaldehyde in aqueous sodium acetate at 70–80°C, achieving yields exceeding 95% . Subsequent chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in toluene at 106°C converts the diol into 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , a critical intermediate for further functionalization .
Key spectral data for intermediates include:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol : ¹H NMR (DMSO-d₆) δ 11.38 (br, 1H), 11.10 (br, 1H), 10.46 (s, 1H), 6.53 (s, 1H), 6.18 (s, 1H) .
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine : MS m/z 189.64 [M+1] .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination at C-5 | NIS, DMF, 40–45°C, 4 h | 90 |
| Dimethylation | (CH₃)₂SO₄, Cs₂CO₃, DMF, 70°C | 74 |
Methanesulfonyl Group Installation at C-2
Introducing the methanesulfonyl moiety at C-2 requires nucleophilic substitution or sulfonation. A two-step protocol is optimal:
-
Chlorination at C-2 : Treat the 5,5-dimethyl intermediate with POCl₃ and DIPEA in toluene at 106°C to generate 2-chloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one .
-
Sulfonation : React the chlorinated derivative with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C to room temperature, achieving 68–72% yield.
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the electron-deficient C-2 position is susceptible to nucleophilic attack by the sulfonyl group.
Final Cyclization and Characterization
The lactam structure (6-one) is stabilized through base-promoted cyclization. Microwave-assisted ring closure in the presence of KOtBu (tert-butoxide) in THF at 120°C for 30 minutes ensures high purity (>98%) . Final characterization employs:
-
¹H NMR (DMSO-d₆): δ 3.21 (s, 3H, SO₂CH₃), 1.45 (s, 6H, 2×CH₃), 6.89 (s, 1H, pyrrole-H).
-
HRMS : [M+H]⁺ m/z calcd. for C₁₀H₁₂N₃O₃S: 254.0598; found: 254.0595 .
Comparative Analysis of Synthetic Routes
Alternative routes, such as direct sulfonation of pre-formed dimethylpyrrolopyrimidines, result in lower regioselectivity (<50% yield). The sequential iodination-alkylation-sulfonation approach remains superior, as evidenced by reproducibility across studies .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced pyrrolopyrimidines.
Substitution: : Nucleophilic substitution reactions can occur at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfonyl chlorides and sulfonic acids.
Reduction: : Formation of reduced pyrrolopyrimidines.
Substitution: : Formation of N-substituted pyrrolopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one exhibit potential anticancer properties. Studies have shown that pyrrolopyrimidine derivatives can inhibit specific kinases involved in cancer progression. For instance, the inhibition of the Aurora kinase pathway has been linked to the suppression of tumor growth in various cancer models .
Antiviral Properties
The compound has shown promise in antiviral drug development. Its structural features allow it to interact with viral proteins, potentially inhibiting viral replication. Preliminary studies suggest efficacy against RNA viruses, highlighting its potential as a lead compound for further drug development .
Pharmacology
Enzyme Inhibition
The compound acts as an allosteric modulator for certain enzymes. Research has demonstrated its ability to modulate the activity of muscarinic receptors, which are pivotal in neurotransmission and have implications in treating neurological disorders such as Alzheimer's disease. This modulation can lead to enhanced cognitive function and memory retention in preclinical models .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical strength. Such materials could be useful in aerospace and automotive applications where durability is critical .
Case Studies
Mechanism of Action
The mechanism by which 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The table below highlights structurally related pyrrolo[2,3-d]pyrimidinones and their distinguishing features:
Biological Activity
2-Methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H11N3O3S
- CAS Number : 2085791-77-9
Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For example, it acts as an inhibitor of adenosine kinase (AdK), which may lead to increased levels of endogenous adenosine and subsequent anti-inflammatory effects .
- Antiproliferative Effects : The compound demonstrates significant antiproliferative activity against various cancer cell lines. This effect is attributed to its ability to disrupt microtubule dynamics and induce mitotic delay in treated cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Anticancer Activity : In a study evaluating the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives, the compound exhibited notable cytotoxic effects against HeLa cells. The mechanism involved disruption of microtubule assembly leading to apoptosis in cancer cells .
- Adenosine Kinase Inhibition : Research into the inhibition of adenosine kinase by this compound demonstrated its potential for treating conditions related to inflammation and cancer by modulating adenosine levels in tissues .
Q & A
Basic: What are the recommended synthetic routes for 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one?
Methodological Answer:
The compound can be synthesized via multicomponent reactions involving methanesulfonamide derivatives. A validated approach involves:
- Step 1: Condensation of N-(2-oxo-2-arylethyl)methanesulfonamide with aldehydes and cyanoacetamide in ethanol/ethyl cyanoacetate, catalyzed by anhydrous K₂CO₃, to form pyrrolo intermediates .
- Step 2: Cyclization under controlled heating (150°C) to yield the pyrrolo[2,3-d]pyrimidinone core.
- Step 3: Introduction of the methanesulfonyl group via sulfonation or substitution reactions, as described in patents for related 7H-pyrrolo[2,3-d]pyrimidine derivatives .
Key Considerations: Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF or THF) for sulfonation efficiency.
Basic: How is the compound characterized structurally and analytically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methanesulfonyl and dimethyl groups). For example, the methanesulfonyl group typically shows a singlet near δ 3.3 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated vs. observed m/z for C₁₀H₁₂N₃O₃S).
- X-ray Diffraction (if crystalline): Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for cocrystals of structurally related JAK inhibitors .
Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?
Methodological Answer:
- Byproduct Mitigation: Use Boc-protected amines or transient protecting groups during cyclization to minimize side reactions .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps (e.g., introducing aryl/heteroaryl groups at the 4-position) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) enhance sulfonation efficiency, while ethanol/water mixtures improve crystallization .
Advanced: What strategies address contradictions in reported biological activity data for this compound class?
Methodological Answer:
- Purity Assessment: Use HPLC-MS to rule out impurities (e.g., des-methyl byproducts) that may skew activity results .
- Target-Specific Assays: Validate JAK inhibition (a common target for pyrrolo[2,3-d]pyrimidines) via enzymatic assays with ATP-competitive controls .
- Structural Analog Comparison: Compare IC₅₀ values against analogs like 7-cyclopentyl derivatives to isolate the methanesulfonyl group’s contribution .
Advanced: How can computational methods guide structural modifications for enhanced potency?
Methodological Answer:
- Docking Studies: Model interactions with JAK kinases using software like AutoDock Vina. Focus on the methanesulfonyl group’s role in binding pocket occupancy .
- QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends across analogs .
- MD Simulations: Assess conformational stability of the dimethyl-pyrrolo ring in aqueous vs. lipid environments .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct accelerated degradation studies at 40–60°C; monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the pyrrolo ring .
- pH-Dependent Degradation: Buffered solutions (pH 6–8) minimize hydrolysis of the sulfonyl group .
Advanced: How can cocrystallization improve purification and bioavailability?
Methodological Answer:
- Coformer Selection: Screen carboxylic acids (e.g., 3,5-dimethylpyrazole) to form cocrystals, enhancing aqueous solubility without altering pharmacological activity .
- Crystallization Conditions: Optimize solvent-antisolvent ratios (e.g., acetone/water) and cooling rates to achieve high-purity monoclinic crystals .
- Bioavailability Testing: Compare dissolution rates of cocrystals vs. free base in simulated gastric fluid .
Advanced: What analytical techniques resolve ambiguities in regiochemistry during synthesis?
Methodological Answer:
- NOESY NMR: Detect spatial proximity between methanesulfonyl and dimethyl groups to confirm substitution patterns .
- Isotopic Labeling: Use ¹⁵N-labeled cyanamide in cyclization steps to trace nitrogen incorporation into the pyrimidine ring .
- Single-Crystal XRD: Resolve disputes over ring conformation (e.g., boat vs. chair for the pyrrolo moiety) .
Basic: What are the documented biological targets for this compound class?
Methodological Answer:
- Primary Targets: Janus kinases (JAK1/JAK2) due to structural similarity to ATP-competitive inhibitors .
- Secondary Targets: Screen against kinase panels (e.g., EGFR, VEGFR) to assess selectivity .
- Cellular Assays: Use IL-2-dependent T-cell proliferation assays to validate JAK pathway inhibition .
Advanced: How can structural analogs be synthesized to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications: Replace methanesulfonyl with sulfonamide or phosphonate groups via nucleophilic substitution .
- Ring Expansion: Synthesize 6,7-dihydro analogs to assess conformational flexibility’s impact on binding .
- Heteroatom Substitution: Introduce fluorine at the 5-position via electrophilic fluorination to modulate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
